molecular formula C8H13NO B3293003 1-ethyl-5-methyl-1,6-dihydropyridin-3(2{H})-one CAS No. 883291-04-1

1-ethyl-5-methyl-1,6-dihydropyridin-3(2{H})-one

Cat. No.: B3293003
CAS No.: 883291-04-1
M. Wt: 139.19 g/mol
InChI Key: KUUGCVHMDKEFIE-UHFFFAOYSA-N
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Description

Contextualization of the Dihydropyridinone Scaffold in Heterocyclic Chemistry

Heterocyclic chemistry is a vast and critical area of organic chemistry, and nitrogen-containing rings like dihydropyridinones are among its most studied components. The presence of a nitrogen atom within the cyclic structure imparts distinct properties that are not observed in their carbocyclic analogs.

Dihydropyridinones are structurally classified as six-membered heterocyclic compounds containing one nitrogen atom, a carbonyl group (C=O), and two hydrogen atoms more than the corresponding aromatic pyridinone. Their classification and nomenclature depend on several factors:

Position of the Carbonyl Group: The ketone group can be at position 2, 3, or 4, leading to pyridin-2-ones, pyridin-3-ones, or pyridin-4-ones, respectively. The title compound is a pyridin-3-one derivative.

Position of Saturation: The "dihydro" prefix indicates the addition of two hydrogen atoms, reducing one of the double bonds in the aromatic ring. The location of these hydrogens is specified by numbers. For example, 3,4-dihydropyridin-2(1H)-one and 2,3-dihydro-4-pyridone are common isomers. organic-chemistry.org The subject of this article is a 1,6-dihydropyridin-3(2H)-one.

Substituents: The type and position of any groups attached to the ring are indicated by prefixes and numbers.

The IUPAC name 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one precisely describes the molecule's structure:

Pyridin-3-one: A six-membered ring with a nitrogen atom (assigned position 1) and a carbonyl group at position 3.

1,6-dihydro: Indicates that positions 1 and 6 are saturated (have single bonds).

(2H): Specifies that position 2 is also saturated (CH2). This, combined with the 1,6-dihydro designation, implies the sole double bond is between carbons 4 and 5.

1-ethyl: An ethyl group (-CH2CH3) is attached to the nitrogen atom at position 1.

5-methyl: A methyl group (-CH3) is attached to the carbon atom at position 5.

Synonyms for this compound include 1-ethyl-5-methyl-2,6-dihydropyridin-3-one. nih.gov

Pyridinone and dihydropyridinone scaffolds are of significant interest in organic synthesis due to their versatility as building blocks for more complex molecules. nih.gov Their importance stems from several factors:

Presence in Bioactive Molecules: These ring systems are core components of numerous natural products and pharmaceutically active compounds. Well-known examples include the cardiotonic agents Milrinone and Amrinone, which feature a pyridinone core.

Synthetic Accessibility: A variety of synthetic methods have been developed to construct these scaffolds. Multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step, are particularly effective for creating substituted dihydropyridinones. organic-chemistry.org

Chemical Reactivity: The functional groups within the dihydropyridinone ring—such as the enamine or enone moiety, the lactam linkage, and the double bond—provide multiple sites for further chemical transformations, making them valuable synthetic intermediates. nih.gov

Specificity of the 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one Structure

While belonging to the broader dihydropyridinone family, the specific arrangement of atoms and substituents in 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one defines its unique chemical character.

The 1,6-dihydropyridin-3(2H)-one core is a less common isomer compared to the more extensively studied 1,4-dihydropyridine (B1200194) derivatives (like the drug Nifedipine) or 3,4-dihydropyridin-2-ones. Its key structural features include:

Vinylogous Amide Character: The N-C=C-C=O arrangement creates a vinylogous amide system. This extended conjugation influences the electronic properties of the molecule, affecting the reactivity of both the nitrogen atom and the carbonyl group.

Asymmetric Center: If the substituents at positions 1 and 5 were different from other groups on the ring in a way that creates a chiral center, the molecule could exist as enantiomers. In this specific compound, there are no chiral centers.

Defined Regiochemistry: The placement of the carbonyl group at position 3 and the double bond at C4-C5 provides a distinct pattern of reactivity for synthetic modifications.

The physicochemical properties of the parent compound are summarized in the table below.

Interactive Table: Physicochemical Properties of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one

Property Value
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 1-ethyl-5-methyl-2,6-dihydropyridin-3-one
XLogP3 0.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 139.099714038 Da

Data sourced from PubChem CID 1415642. nih.gov

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one (C8H13NO), several types of isomerism are possible.

Positional Isomerism: This occurs when the functional groups or substituents are located at different positions on the carbon skeleton. youtube.commasterorganicchemistry.com For this molecule, positional isomers would involve moving the ethyl and methyl groups to other valid positions on the dihydropyridinone ring. The core ring structure itself can also have positional isomers based on the location of the double bond and carbonyl group.

Interactive Table: Examples of Positional Isomers of a Disubstituted Dihydropyridinone

Isomer Name Position of Ethyl Group Position of Methyl Group
1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one N-1 C-5
1-ethyl-4-methyl-1,6-dihydropyridin-3(2H)-one N-1 C-4
1-ethyl-6-methyl-1,6-dihydropyridin-3(2H)-one N-1 C-6

Substituent Isomerism (a type of Constitutional Isomerism): This involves isomers where the substituents themselves have different structures. youtube.com For the molecular formula C8H13NO, one could envision isomers where the side chains are different. For example, instead of a 1-ethyl and a 5-methyl group, the molecule could have a single propyl group attached to the nitrogen (1-propyl-1,6-dihydropyridin-3(2H)-one), though this would alter the molecular formula. A more direct example would be comparing an N-propyl substituent to an N-isopropyl substituent. These subtle changes in the arrangement and connectivity of atoms can lead to significant differences in the physical and chemical properties of the resulting compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-5-methyl-2,6-dihydropyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-9-5-7(2)4-8(10)6-9/h4H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUGCVHMDKEFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=CC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethyl 5 Methyl 1,6 Dihydropyridin 3 2h One and Its Analogues

Retrosynthetic Analysis of the 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one Core

A retrosynthetic analysis of the target molecule, 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one, reveals several potential synthetic disconnections. The core dihydropyridinone ring can be deconstructed by cleaving the bonds formed during the primary cyclization step. A common approach involves a disconnection across the N1-C6 and C4-C5 bonds, which points towards a Michael addition-type ring closure. This suggests an open-chain precursor, an α,β-unsaturated carbonyl compound, and an enamine or a related nucleophile.

Further disconnection of this open-chain intermediate leads back to simpler, commercially available starting materials. This strategy aligns with the principles of multi-component reactions, where three or more reactants combine in a single pot to form a complex product. Key synthons identified through this analysis include an amine (ethylamine), a β-ketoester or equivalent (providing the C2, C3, and C4 atoms and the C5-methyl group), and a formaldehyde (B43269) equivalent (for the C6 atom). This approach highlights the convergent nature of modern synthetic strategies for building such heterocyclic systems.

Multi-Component Reaction Approaches to Dihydropyridinones

Multi-component reactions (MCRs) are highly efficient for synthesizing complex heterocyclic structures like dihydropyridinones from simple precursors in a single operation. researchgate.net These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification processes. researchgate.netnih.gov

The classical Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.orgrsc.org This reaction typically yields 1,4-dihydropyridines. wikipedia.orgthermofisher.comnih.gov

Adaptations of the Hantzsch synthesis are necessary to produce 1,6-dihydropyridin-3(2H)-one structures. This involves a strategic choice of reactants to form the desired pyridinone ring system instead of the symmetrically substituted dihydropyridine. One key modification is the use of an enamine, derived from a β-ketoester and a primary amine (e.g., ethylamine), which reacts with an α,β-unsaturated carbonyl compound. This approach directs the regioselectivity of the cyclization to form the 1,6-dihydropyridin-3(2H)-one core. The reaction can be catalyzed by various acids and proceeds through intermediates that ultimately cyclize and dehydrate to form the final product. organic-chemistry.org

Table 1: Comparison of Classical and Adapted Hantzsch Synthesis

Feature Classical Hantzsch Synthesis Adapted Synthesis for 1,6-Dihydropyridin-3(2H)-ones
Product 1,4-Dihydropyridines 1,6-Dihydropyridin-3(2H)-ones
Reactants Aldehyde, 2x β-ketoester, Ammonia α,β-Unsaturated system, Enamine (from β-ketoester & primary amine)
Key Intermediate Dihydropyridine dicarboxylate Open-chain amino-enone

| Nitrogen Source | Ammonia / Ammonium Acetate | Primary Amine |

The Knoevenagel condensation is a fundamental reaction in organic synthesis where an active hydrogen compound reacts with a carbonyl group (aldehyde or ketone) in the presence of a weak base, followed by dehydration. wikipedia.org This reaction is a key step in the synthesis of many heterocyclic compounds, including dihydropyridinones. wikipedia.orgsemanticscholar.org

The Biginelli reaction is a well-known multi-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgorganic-chemistry.orgjk-sci.com This acid-catalyzed, one-pot synthesis is a cornerstone for the creation of dihydropyrimidinone derivatives. wikipedia.orgwisdomlib.orgnih.gov

While the classical Biginelli reaction produces dihydropyrimidinones, variants of this reaction can be envisioned to access pyridinone structures. The core strategy involves replacing the urea component with a different building block. By substituting urea with an active methylene (B1212753) compound containing a primary amine, such as an amino crotonate, the reaction pathway can be diverted to form a dihydropyridine ring instead of a dihydropyrimidine (B8664642). The mechanism would likely still proceed through an N-acyliminium ion intermediate, which is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final pyridinone product. organic-chemistry.orgjk-sci.com Numerous modifications and catalysts, including Lewis acids and ionic liquids, have been employed to improve the efficiency and scope of Biginelli-type reactions. organic-chemistry.orgjk-sci.com

Table 2: Key Multi-Component Reactions for Heterocycle Synthesis

Reaction Name Core Reactants Typical Product
Hantzsch Synthesis Aldehyde, 2x β-ketoester, Ammonia 1,4-Dihydropyridine (B1200194)
Knoevenagel Condensation Aldehyde/Ketone, Active Methylene Compound α,β-Unsaturated Product

| Biginelli Reaction | Aldehyde, β-ketoester, Urea | 3,4-Dihydropyrimidin-2(1H)-one |

Cyclization Reactions for Dihydropyridinone Formation

The formation of the dihydropyridinone ring often culminates in a cyclization reaction, which can be either intramolecular or part of a domino sequence. These ring-closing steps are critical for assembling the final heterocyclic scaffold.

Intramolecular cyclization is a common and powerful strategy for the synthesis of dihydropyridinones. mdpi.com These reactions typically involve a pre-functionalized linear substrate that contains all the necessary atoms for the ring system. The cyclization is often triggered by a change in reaction conditions, such as the addition of a base or acid.

A prevalent mechanism involves the intramolecular Michael addition of an amine or enamine onto an α,β-unsaturated carbonyl moiety within the same molecule. This conjugate addition forms a new carbon-nitrogen or carbon-carbon bond, leading to a cyclic intermediate. This intermediate then undergoes a subsequent intramolecular condensation, often with the elimination of a small molecule like water, to form the stable dihydropyridinone ring. Domino reactions that combine Michael addition with intramolecular annulation provide an efficient pathway to substituted 3,4-dihydropyridin-2-ones. mdpi.com

Annulation Reactions Leading to the Dihydropyridinone Moiety

The formation of the 1,6-dihydropyridin-3(2H)-one ring system is often achieved through annulation reactions, which involve the formation of a new ring onto a pre-existing structure. A prominent strategy for constructing this dihydropyridinone moiety is through a multicomponent reaction, such as a modified Hantzsch synthesis or a Michael addition-initiated cyclization.

The Hantzsch dihydropyridine synthesis, traditionally used for preparing 1,4-dihydropyridines, can be adapted to yield 1,6-dihydropyridinone structures. wikipedia.orgorganic-chemistry.orgthermofisher.com This typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source like an amine. For the synthesis of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one, a plausible approach would involve the reaction of ethyl acetoacetate (B1235776) (as the β-ketoester component providing the methyl group at the 5-position), formaldehyde (as the one-carbon aldehyde), and ethylamine (B1201723) (as the nitrogen source providing the N-ethyl group). The initial condensation would likely form an enamine from the ethylamine and ethyl acetoacetate, which then undergoes a Michael addition with an α,β-unsaturated ketone formed in situ from another molecule of the β-ketoester and formaldehyde. Subsequent cyclization and dehydration would lead to the desired dihydropyridinone ring.

Another powerful annulation strategy involves the Michael addition of an enamine to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization. bohrium.comwikipedia.org For the target molecule, an enamine derived from a suitable β-aminocrotonate could react with an appropriate Michael acceptor. The regioselectivity of the cyclization is a critical factor, and reaction conditions can be tuned to favor the formation of the desired 1,6-dihydropyridin-3(2H)-one isomer.

The following table outlines a hypothetical reaction scheme for the synthesis of the target compound based on these principles.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct
Ethyl acetoacetateFormaldehydeEthylamineAcid or base catalysis, reflux1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one

Green Chemistry Principles in Dihydropyridinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including dihydropyridinones, to minimize environmental impact and improve efficiency. scirp.orgbohrium.comeurekaselect.com

Solvent-Free and Catalytic Methods

Solvent-free reaction conditions represent a significant advancement in green synthesis, reducing waste and often accelerating reaction rates. The synthesis of dihydropyridine derivatives has been successfully achieved under solvent-free conditions, frequently employing a recyclable catalyst. scirp.org For the synthesis of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one, a solid-supported acid or base catalyst could be employed in a solvent-free multicomponent reaction, simplifying work-up procedures and allowing for catalyst reuse. Various nanocatalysts, such as those based on titanium dioxide or zinc oxide, have also demonstrated high efficacy in promoting Hantzsch-type reactions under green conditions. nih.gov

Catalytic MethodAdvantagesPotential Application
Solid-supported acid/baseEasy separation, reusability, reduced wasteMulticomponent synthesis of the dihydropyridinone core
Nanocatalysts (e.g., TiO2)High surface area, high activity, mild conditionsSolvent-free Hantzsch-type condensation

Microwave and Infrared Irradiation Techniques

Microwave and infrared irradiation have emerged as powerful tools in green chemistry, offering rapid and uniform heating that can significantly reduce reaction times and improve yields. mdpi.comsciforum.netnih.gov

Infrared (IR) irradiation is another alternative energy source that can promote organic reactions, often in the absence of a solvent. nih.gov IR irradiation has been successfully used in various heterocyclic syntheses, including the formation of N-benzylideneanilines and pyrroles. nih.gov This technique could potentially be applied to the synthesis of the dihydropyridinone core, offering a clean and efficient heating method.

Irradiation TechniqueTypical Reaction Time ReductionKey Benefits
Microwave IrradiationHours to minutesRapid heating, increased yields, suitable for one-pot reactions
Infrared IrradiationSignificant reductionSolvent-free conditions, clean energy source

Post-Cyclization Functionalization and Derivatization Strategies

Once the 1,6-dihydropyridin-3(2H)-one scaffold is constructed, further modifications can be introduced to generate a diverse range of analogues.

Alkylation and Acylation Reactions on the Nitrogen Atom

If the initial synthesis utilizes a precursor with a free N-H group (e.g., from ammonia as the nitrogen source), subsequent N-alkylation or N-acylation can be performed to introduce various substituents.

N-Alkylation of pyridone-type structures is a common transformation. mdpi.comsciforum.net To introduce the ethyl group onto a pre-formed 5-methyl-1,6-dihydropyridin-3(2H)-one, a reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate would be a standard approach. The choice of solvent and base can influence the regioselectivity of alkylation, minimizing potential O-alkylation. Microwave-assisted N-alkylation has been shown to be a rapid and efficient method for such transformations. researchgate.net

N-Acylation introduces an acyl group onto the nitrogen atom, forming an N-acylpyridinone. This can be achieved by reacting the N-H precursor with an acyl chloride or anhydride (B1165640) in the presence of a base. dicp.ac.cn Selective N-acylation is crucial, and reaction conditions must be carefully controlled to avoid side reactions.

ReactionReagentsTypical Conditions
N-EthylationEthyl iodide, NaHAnhydrous THF, room temperature
N-AcetylationAcetic anhydride, PyridineRoom temperature or gentle heating

Functional Group Interconversions on the Pyridinone Ring

The dihydropyridinone ring itself can be a platform for various functional group interconversions to create further structural diversity. organic-chemistry.orgresearchgate.netorganic-chemistry.org For instance, if the synthesis starts with a precursor containing an ester group at the 5-position instead of a methyl group, this ester can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives. The double bond in the dihydropyridinone ring can also be a site for further reactions, such as hydrogenation or addition reactions, to access more saturated piperidone analogues. kcl.ac.ukresearchgate.net

TransformationReagents and ConditionsResulting Functional Group
Ester HydrolysisLiOH, THF/H2OCarboxylic Acid
Amide FormationCarboxylic acid, Amine, Coupling agent (e.g., EDC)Amide
Double Bond HydrogenationH2, Pd/CPiperidone ring

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups onto the 1,6-dihydropyridin-3(2H)-one scaffold is a critical step in the synthesis of analogues of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one. These substituents can significantly influence the chemical and physical properties of the resulting molecules. Various synthetic strategies have been developed to achieve this functionalization, primarily focusing on C-alkylation/arylation and N-alkylation of the dihydropyridinone ring system.

A prevalent method for C-alkylation involves the use of radical reactions. nih.gov For instance, under oxidative conditions, 1,4-dihydropyridines (DHPs) can undergo homolytic cleavage to form Csp3-centered radicals. These radicals are then capable of engaging in C-H alkylation of various heterocyclic compounds. nih.gov This approach is particularly useful for late-stage functionalization and can be achieved under mild conditions using an oxidant like persulfate. nih.gov The Minisci reaction is a classic example of radical alkylation on heterocycles, which occurs under acidic, oxidizing conditions and offers regioselectivity that is often complementary to other methods like Friedel-Crafts reactions. nih.gov

Another strategy for introducing alkyl groups involves the use of 4-alkyl-1,4-dihydropyridines as alkylating agents. These compounds can react with various substrates, such as azodicarboxylate esters, to introduce alkyl groups via C-C bond cleavage of the dihydropyridine ring. researchgate.net This can be achieved under catalyst-free conditions with heating or through photoredox catalysis in combination with nickel catalysts for cross-coupling reactions with aryl and alkenyl halides. researchgate.net

The introduction of substituents can also be achieved through N-alkylation. New N-alkylated 1,4-dihydropyridine derivatives have been synthesized, where an arylalkyl substituent is placed on the dihydropyridine ring nitrogen. nih.gov The introduction of basic nitrogen-containing substituents on the side chain of 1,4-dihydropyridines has also been explored. nih.gov

Furthermore, rhodium-catalyzed asymmetric dearomatization of N-alkyl pyridinium (B92312) salts using aryl and alkenyl boronic acids represents a powerful method for the enantioselective synthesis of 1,6-dihydropyridines bearing aryl or alkenyl substituents at the 6-position. auburn.edu This methodology demonstrates a broad functional group tolerance, allowing for the incorporation of diverse substituents. auburn.edu

The table below summarizes various methodologies for the introduction of alkyl and aryl substituents on dihydropyridine and related heterocyclic systems.

Methodology Reagents and Conditions Type of Substituent Introduced Key Features
Oxidative Homolysis of 1,4-Dihydropyridines1,4-Dihydropyridines, Persulfate (oxidant)AlkylMild reaction conditions, suitable for late-stage C-H alkylation. nih.gov
Minisci-type ReactionRadical source, Heterocycle, Acidic and oxidizing conditionsAlkylGood for complex heterocycles, regioselectivity is often orthogonal to Friedel-Crafts. nih.gov
Catalyst-Free Alkylation4-Alkyl-1,4-dihydropyridines, Azodicarboxylate esters, HeatingAlkylAchieved in the absence of catalysts and additives. researchgate.net
Nickel/Photoredox Catalyzed Cross-Coupling4-Alkyl-1,4-dihydropyridines, Aryl/Alkenyl halides, Ni and photoredox catalystsAlkylActs as a formal nucleophilic alkylation reagent. researchgate.net
N-AlkylationDihydropyridine, Alkyl/Arylalkyl halideAlkyl, ArylalkylIntroduces substituents on the nitrogen atom of the ring. nih.gov
Rhodium-Catalyzed DearomatizationN-Alkyl pyridinium salts, Aryl/Alkenyl boronic acids, Rhodium catalyst, (R)-BINAPAryl, AlkenylEnantioselective synthesis of 1,6-dihydropyridines. auburn.edu

The reactivity of the dihydropyridinone ring and the position of substitution are influenced by the existing substituents. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. libretexts.org The interplay of inductive and resonance effects of the substituents dictates the regioselectivity of the incoming alkyl or aryl group. libretexts.org For instance, in Friedel-Crafts alkylation of substituted benzenes, the existing alkyl groups are typically ortho, para-directing activators. youtube.com

It is important to note that some methods, like Friedel-Crafts alkylation, can be prone to issues such as polyalkylation and carbocation rearrangements. youtube.comyoutube.com To circumvent these problems, Friedel-Crafts acylation followed by reduction of the ketone can be employed to achieve the desired alkyl-substituted product. youtube.com

The research in this area continues to evolve, with a focus on developing more efficient, selective, and environmentally friendly methods for the synthesis of functionalized dihydropyridinones and their analogues.

Chemical Reactivity and Transformations of 1 Ethyl 5 Methyl 1,6 Dihydropyridin 3 2h One

Electrophilic Aromatic Substitution on the Pyridinone Ring System

The dihydropyridinone ring of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one is not aromatic and therefore does not undergo classical electrophilic aromatic substitution (SEAr) reactions. However, its oxidized counterpart, the corresponding pyridinone, can participate in such reactions. The electron-donating character of the alkyl substituents and the oxygen atom of the pyridone ring influences the regioselectivity of these substitutions. Generally, electrophilic attack on pyridinone rings is directed to the positions ortho and para to the activating groups.

Should 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one be aromatized to the corresponding 1-ethyl-5-methylpyridin-3(2H)-one, the directing effects of the substituents would come into play. The ethyl group at the 1-position and the methyl group at the 5-position would activate the ring towards electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Aromatized Pyridinone Ring

Electrophilic ReagentPredicted Position of SubstitutionRationale
Nitrating Mixture (HNO₃/H₂SO₄)C4 or C6The electron-donating alkyl groups and the ring nitrogen influence the electron density of the ring, directing incoming electrophiles.
Halogens (e.g., Br₂/FeBr₃)C4 or C6Similar to nitration, halogenation is expected to occur at the most electron-rich positions of the pyridinone ring.
Friedel-Crafts Acylation/AlkylationC4 or C6The regioselectivity is governed by the directing effects of the existing substituents, favoring substitution at the less sterically hindered activated positions.

Note: This table is predictive and based on general principles of electrophilic aromatic substitution on substituted pyridinone rings.

Nucleophilic Addition and Substitution Reactions

The conjugated enone system within the 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one scaffold is susceptible to nucleophilic attack. The carbonyl carbon and the C4 position are electrophilic centers.

Nucleophilic addition to the carbonyl group (C3) is a characteristic reaction of ketones. This can lead to the formation of alcohols upon reduction or the addition of organometallic reagents. The C4 position, being part of a Michael system, is prone to 1,4-conjugate addition by soft nucleophiles.

Hard nucleophiles, such as organolithium reagents, are more likely to attack the carbonyl carbon directly. In contrast, softer nucleophiles like amines, thiols, and enolates would favor conjugate addition at the C4 position.

Nucleophilic substitution is less common for the dihydropyridinone ring itself unless a suitable leaving group is present.

Oxidation and Reduction Pathways of the Dihydropyridinone Ring

Oxidation: Dihydropyridinone systems are readily oxidized to the corresponding pyridinones. This aromatization is a common transformation and can be achieved using a variety of oxidizing agents. The driving force for this reaction is the formation of a stable aromatic ring.

Common oxidizing agents for this transformation include:

Manganese dioxide (MnO₂)

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Nitric acid

Reduction: The carbonyl group and the carbon-carbon double bond of the enone system are susceptible to reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) can reduce the double bond, leading to the corresponding tetrahydropyridinone. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbonyl group to a hydroxyl group, yielding an allylic alcohol. The specific outcome of the reduction depends on the reagent and reaction conditions employed.

Table 2: Potential Oxidation and Reduction Products of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one

ReagentProduct Type
DDQPyridinone (Aromatization)
H₂/Pd-CTetrahydropyridinone
NaBH₄Allylic Alcohol
LiAlH₄Saturated Alcohol

Note: The specific products and their yields will depend on the reaction conditions.

Rearrangement Reactions Involving the Dihydropyridinone Scaffold

While specific rearrangement reactions for 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one are not documented, dihydropyridinone scaffolds can potentially undergo rearrangements under certain conditions, such as acidic or thermal treatment. These rearrangements could involve ring-opening and ring-closing sequences, or sigmatropic shifts, leading to the formation of isomeric structures. The presence of the enone functionality and the nitrogen heteroatom could facilitate such transformations.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. Seminal contributions in this field, recognized with the Nobel Prize in Chemistry in 2010, have provided a suite of powerful synthetic tools, including the Suzuki-Miyaura, Heck, Negishi, and Stille reactions. These methodologies are highly relevant to the further functionalization of the 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one scaffold.

Palladium catalysts are the workhorses of cross-coupling chemistry due to their remarkable efficiency and functional group tolerance. mdpi.com For a substrate like 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one, palladium-catalyzed reactions could be envisioned at several positions, contingent on the introduction of a suitable leaving group (such as a halide or triflate) or through direct C-H activation.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate. To apply this to our target molecule, a halogenated derivative of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one would be required. The reaction would proceed in the presence of a palladium catalyst and a base, offering a direct route to introduce aryl, heteroaryl, or vinyl substituents. The general conditions for such a transformation are well-established and adaptable.

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. organic-chemistry.org In the context of our dihydropyridinone, if a vinyl halide derivative were synthesized, it could undergo a Heck reaction to introduce further unsaturated moieties. Conversely, direct C-H functionalization via a Heck-type mechanism at the vinylic positions of the dihydropyridinone ring is a plausible, though more advanced, strategy.

The following interactive table summarizes hypothetical palladium-catalyzed cross-coupling reactions for the functionalization of a hypothetical halo-substituted 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one, based on general literature precedents for similar heterocyclic systems.

Reaction TypeCoupling PartnerCatalyst System (Example)Potential Product
Suzuki-MiyauraArylboronic acidPd(PPh3)4, Na2CO3Aryl-substituted dihydropyridinone
HeckAlkenePd(OAc)2, PPh3, Et3NAlkenyl-substituted dihydropyridinone
StilleOrganostannanePdCl2(PPh3)2Alkyl/Aryl-substituted dihydropyridinone
SonogashiraTerminal alkynePdCl2(PPh3)2, CuI, Et3NAlkynyl-substituted dihydropyridinone

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. Nickel catalysts can often facilitate reactions of challenging substrates and offer unique reactivity profiles. For the functionalization of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one, nickel-catalyzed cross-coupling reactions would likely follow similar principles to their palladium-catalyzed counterparts, involving the coupling of a suitably functionalized dihydropyridinone with a variety of coupling partners.

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile. A halo- or tosyl-substituted 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one could potentially be coupled with an alkyl or aryl Grignard reagent in the presence of a nickel catalyst.

The table below outlines potential nickel-catalyzed cross-coupling reactions for the functionalization of a hypothetical halo-substituted 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one, drawing on general principles of nickel catalysis.

Reaction TypeCoupling PartnerCatalyst System (Example)Potential Product
KumadaGrignard reagent (R-MgX)NiCl2(dppp)Alkyl/Aryl-substituted dihydropyridinone
NegishiOrganozinc reagent (R-ZnX)Ni(acac)2, ligandAlkyl/Aryl-substituted dihydropyridinone

Spectroscopic and Structural Elucidation of 1 Ethyl 5 Methyl 1,6 Dihydropyridin 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

A proton (¹H) NMR spectrum would be crucial for identifying the number of unique proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one, one would expect to observe distinct signals for the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the methyl group on the dihydropyridine (B1217469) ring (a singlet or a doublet depending on its position), and the protons on the heterocyclic ring itself. The chemical shifts (δ) of these protons would indicate their shielding or deshielding effects, while the coupling patterns (J-coupling) would reveal the number of adjacent protons.

¹³C NMR Spectral Analysis: Carbon Environments and Hybridization

A carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one would produce a distinct signal. The chemical shifts of these signals would indicate the hybridization state (sp³, sp²) and the nature of the attached atoms. For instance, the carbonyl carbon (C=O) of the ketone group would appear at a characteristic downfield shift.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete three-dimensional structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity of protons within the ethyl and dihydropyridine ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), providing critical information for piecing together the molecular framework, including the placement of the ethyl and methyl substituents on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, which is invaluable for determining the stereochemistry and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) spectroscopy would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group. Other significant peaks would correspond to C-H stretching and bending vibrations of the alkyl groups and the dihydropyridine ring, as well as C-N stretching vibrations.

Raman spectroscopy , which is sensitive to non-polar bonds, would provide complementary information. The C=C double bond within the dihydropyridine ring, for instance, might give a strong signal in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to measure the exact mass of the molecular ion of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₈H₁₃NO). Analysis of the fragmentation pattern in the mass spectrum would provide further confirmation of the proposed structure, as specific fragments would be expected to arise from the cleavage of the ethyl group, the methyl group, and the dihydropyridine ring.

In the absence of published experimental data, the detailed spectroscopic analysis of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one remains speculative. The generation of the comprehensive article as requested is contingent upon the availability of such primary research data.

X-ray Crystallography for Solid-State Structure Determination

For a compound like 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one, a single-crystal X-ray diffraction study would reveal the exact geometry of the dihydropyridinone ring and the orientation of the ethyl and methyl substituents. While specific data for the title compound is not available, analysis of related 1,4-dihydropyridine (B1200194) derivatives provides insight into the likely structural features. For instance, studies on various substituted 1,4-dihydropyridines have shown that the dihydropyridine ring typically adopts a flattened-boat or boat-like conformation.

Table 1: Representative Crystallographic Data for a Substituted Dihydropyridine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.314
b (Å)17.976
c (Å)12.762
β (°)113.33
Z4

This data is for a representative C₁₅H₁₆N₂O₃ dihydropyridine derivative and is intended for illustrative purposes only. researchgate.net

Conformational Analysis in the Solid State

The conformation of the 1,6-dihydropyridin-3(2H)-one ring is a key structural feature. In the solid state, the ring is expected to be non-planar to minimize steric strain. Based on studies of similar six-membered rings, a boat or twist-boat conformation is likely. The puckering parameters of the ring, which can be calculated from the crystallographic data, would quantitatively describe the exact shape of the ring.

Intermolecular Interactions and Crystal Packing

The way molecules of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one arrange themselves in a crystal is governed by intermolecular interactions. These non-covalent forces dictate the crystal's stability and physical properties. The presence of a carbonyl group (C=O) and a nitrogen atom allows for the formation of hydrogen bonds, which are strong directional interactions.

In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O hydrogen bonds are likely to play a significant role in the crystal packing. The crystal structure of a related dihydropyrimidine (B8664642) derivative reveals intermolecular N-H···O hydrogen bonds that link molecules into centrosymmetric dimers. mdpi.com For the title compound, which is N-substituted, C-H···O interactions involving the ethyl and methyl groups and the carbonyl oxygen would be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed corresponds to the energy difference between these orbitals.

The key chromophore in 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one is the α,β-unsaturated ketone (enone) system within the dihydropyridinone ring. This conjugated system gives rise to characteristic electronic transitions.

Two main types of transitions are expected for this enone chromophore:

π → π* transition: This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in intensity (large molar absorptivity, ε) and occur at shorter wavelengths. For acyclic enones, the base value for this transition is around 215 nm. mu.edu.iq

n → π* transition: This involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are generally much weaker in intensity (small ε) and occur at longer wavelengths compared to π → π* transitions. egyankosh.ac.in

The exact position of the absorption maximum (λmax) is influenced by the substituents on the chromophore and the solvent used for the measurement. Woodward-Fieser rules can be used to predict the λmax for the π → π* transition in enones. These rules take into account the base value for the parent enone and add increments for substituents at different positions. For the title compound, the alkyl substituents (ethyl and methyl groups) would be expected to cause a bathochromic (red) shift to a longer wavelength.

Table 2: Predicted UV-Vis Absorption Maxima for the Enone Chromophore

TransitionPredicted λmax (nm)Expected Molar Absorptivity (ε)
π → π~225-245High (>10,000)
n → π~310-330Low (<100)

These are estimated values based on typical absorptions for conjugated enones and are for illustrative purposes. youtube.com

The solvent can also affect the absorption maxima. For π → π* transitions, increasing solvent polarity generally leads to a small red shift. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift to a shorter wavelength. This is because polar solvents can stabilize the non-bonding electrons on the oxygen, increasing the energy required for the n → π* transition.

Theoretical and Computational Chemistry Studies of 1 Ethyl 5 Methyl 1,6 Dihydropyridin 3 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure

No published data are available.

Geometry Optimization and Energetic Stability

No published data are available.

Vibrational Frequency Analysis

No published data are available.

Molecular Electrostatic Potential (MEP) Mapping

No published data are available.

Identification of Electrophilic and Nucleophilic Sites

No published data are available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

No published data are available.

Reactivity Prediction based on FMO Energies and Distributions

No published data are available.

Conformational Analysis and Potential Energy Surfaces

No dedicated studies on the conformational analysis or potential energy surfaces of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one have been published. A conformational analysis would typically involve identifying the stable conformers of the molecule, such as different puckering modes of the dihydropyridinone ring and the orientation of the ethyl and methyl substituents. The dihydropyridinone ring is not planar and would be expected to adopt conformations like a sofa or boat, with the substituents occupying pseudo-axial or pseudo-equatorial positions.

A potential energy surface (PES) calculation would map the energy of the molecule as a function of its geometry, for instance, by varying key torsion angles. This analysis would reveal the energy barriers between different conformers and identify the lowest-energy (most stable) structure. Without specific computational data, any discussion of the relative energies of conformers or the barriers to their interconversion would be purely speculative.

Intermolecular Interactions and Supramolecular Assembly

Similarly, there is no specific research detailing the intermolecular interactions and supramolecular assembly in the solid state (crystal structure) of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one. The analysis of these interactions is fundamental to understanding how molecules pack in a crystal lattice, which influences physical properties like melting point and solubility.

π-Stacking and Other Non-Covalent Interactions

The dihydropyridinone ring contains a π-system associated with the C=C double bond and the adjacent carbonyl group. While π-stacking is a common interaction in aromatic systems, its role in non-aromatic or partially saturated rings like this one is less predictable. Significant π-stacking interactions would not typically be expected for this molecule. Other non-covalent forces, such as van der Waals interactions, would undoubtedly contribute to the crystal packing. A detailed analysis, often performed using Hirshfeld surface analysis on crystal structure data, would be required to quantify the contributions of different types of intermolecular contacts. As no crystal structure has been reported for this compound, such an analysis is not possible.

Structure Activity Relationship Sar Studies of 1 Ethyl 5 Methyl 1,6 Dihydropyridin 3 2h One Derivatives for Molecular Interactions Non Clinical

Design Principles for Modulating Molecular Recognition

The design of derivatives of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one for specific molecular recognition is guided by established medicinal chemistry principles. These include altering steric bulk, lipophilicity, and electronic properties to enhance binding affinity and selectivity for a target macromolecule, such as an enzyme or receptor.

Influence of N-substitution on Molecular Interaction Profiles

The substituent at the nitrogen atom of the dihydropyridinone ring is a critical determinant of its molecular interaction profile. Modifications at this position can significantly alter the compound's size, shape, and polarity, thereby influencing its binding to biological targets.

In related heterocyclic structures, such as phenyldihydropyrazolones, the exploration of various substituents on the pyrazolone nitrogen has yielded valuable SAR insights. nih.gov A range of modifications, from small alkyl groups to more complex aromatic and heterocyclic moieties, have been investigated to probe the steric and electronic requirements of the binding site. nih.govfrontiersin.org Generally, it has been observed that more apolar compounds tend to exhibit better activity than their more polar counterparts. nih.gov For instance, the introduction of a piperidine linker at the nitrogen atom has been shown to offer new opportunities for derivatization and as a starting point for further discovery. nih.gov

The nature of the N-substituent can influence:

Steric Interactions: Bulky substituents may either enhance binding by filling a large hydrophobic pocket or decrease affinity due to steric hindrance.

Hydrophobic Interactions: Alkyl and aryl substituents can engage in hydrophobic interactions with nonpolar residues in a binding site.

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding can lead to specific interactions with the target protein, enhancing affinity and selectivity.

The table below summarizes the impact of different N-substituents on the activity of a series of phenyldihydropyrazolone analogs, which can provide insights into the potential effects of similar substitutions on the 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one scaffold. frontiersin.org

N-Substituent Calculated LogP (cLogP) Biological Activity (pIC50)
Unsubstituted Piperidine2.3< 4.2 (inactive)
2-Furanylmethyl3.55.0
3-Pyridinylmethyl4.45.3
Benzyl-~5.6
4-Fluorobenzyl4.66.1

This data is illustrative of SAR trends in a related heterocyclic system.

Role of the Methyl Group at C-5 in Molecular Interactions

The methyl group at the C-5 position of the dihydropyridinone ring is expected to play a significant role in the molecule's interaction with its biological targets. Its contribution can be multifaceted, influencing the compound's conformation, lipophilicity, and metabolic stability.

Key potential roles of the C-5 methyl group include:

Steric Influence: The methyl group provides steric bulk, which can help to orient the molecule within a binding pocket and may be crucial for achieving a bioactive conformation.

Hydrophobic Interactions: As a lipophilic group, the C-5 methyl substituent can participate in favorable hydrophobic interactions with nonpolar amino acid residues in the active site of a protein.

Metabolic Stability: Methylation at this position can block potential sites of metabolism, thereby increasing the metabolic stability and duration of action of the compound. In other contexts, such as the methylation of cytosine at the C5 position in DNA, this modification has been shown to enhance the sequence selectivity of drug-DNA bonding. nih.gov

The precise impact of the C-5 methyl group is target-dependent and can be elucidated by comparing the activity of the parent compound with that of analogs lacking this substituent or having alternative groups at this position.

Impact of the Ethyl Substituent at N-1 on Binding Affinity (in vitro)

The ethyl group at the N-1 position is a key feature of the 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one structure. Its impact on in vitro binding affinity is determined by its size, flexibility, and lipophilicity, which influence how the molecule fits into and interacts with a specific biological target.

The potential effects of the N-1 ethyl group on binding affinity include:

Hydrophobic Pocket Interactions: The ethyl group can fit into and interact with hydrophobic pockets within a receptor or enzyme active site, contributing positively to the binding energy.

Conformational Restriction: Compared to a smaller methyl group, the ethyl group may restrict the rotational freedom around the N-1 bond, potentially locking the molecule into a more favorable conformation for binding.

Systematic studies involving the variation of the alkyl chain length at the N-1 position (e.g., methyl, propyl, butyl) are necessary to fully understand the structure-activity relationship and to optimize the binding affinity for a given target.

Computational Approaches in SAR Elucidation

Computational methods are indispensable tools in modern drug discovery for elucidating SAR and guiding the design of new compounds. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into the molecular basis of activity.

Molecular Docking Simulations with Defined Biological Targets (e.g., enzyme active sites, receptor binding domains)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. chemrevlett.com For 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one derivatives, docking simulations can be used to visualize how these compounds might interact with the active site of a specific enzyme or the binding domain of a receptor. wjarr.com

The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the biological target (e.g., from the Protein Data Bank) and the small molecule. scielo.br

Docking Simulation: Using a scoring function to predict the binding mode and estimate the binding affinity. wjarr.com

Analysis of Results: Examining the predicted binding poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues. scielo.br

Molecular docking studies on related dihydropyridazin-3(2H)-one derivatives have been performed to predict their binding to various protein targets. wjarr.com These studies help in understanding the structural basis for their activity and provide a rationale for the design of more potent analogs. The binding affinity is often expressed as a binding energy score (in kcal/mol), with more negative values indicating a more favorable interaction. scielo.br

The table below shows hypothetical binding scores for 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one and its derivatives with a generic enzyme active site, illustrating how docking can be used to rank compounds.

Compound Modification Hypothetical Binding Score (kcal/mol) Key Interacting Residues (Hypothetical)
1 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one-7.5Tyr234, Phe356, Val450
2 N-propyl analog-7.9Tyr234, Phe356, Leu452
3 C-5-H analog-6.8Tyr234, Val450
4 N-benzyl analog-8.5Tyr234, Phe356, Trp460

This data is for illustrative purposes only and represents the type of output from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one, QSAR models can be developed to predict their activity without the need for synthesis and testing.

The development of a QSAR model involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

QSAR studies on 1,2,4-triazine-3(2H)-one derivatives have shown that descriptors related to electronegativity and water solubility can significantly influence inhibitory activity, achieving a predictive accuracy (R²) of 0.849. nih.gov Such models can guide the design of new derivatives of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one with potentially improved activity.

Mechanistic Investigations of Molecular Interactions (in vitro)

In vitro studies are crucial for characterizing the direct molecular interactions of a compound with its biological target, independent of cellular or organismal effects.

Binding affinity studies quantify the strength of the interaction between a compound and its molecular target. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are common metrics used to express binding affinity. A lower IC₅₀ or Kᵢ value indicates a higher binding affinity.

For 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one and its derivatives, these studies would involve incubating the compounds with a purified target protein (e.g., an enzyme or receptor) and measuring the extent of binding or inhibition of a specific function. Radioligand binding assays or enzyme activity assays are common methods.

While specific data for the title compound is not available, a hypothetical data table illustrating the results of such a study for a series of analogs is presented below. This table demonstrates how systematic structural modifications could influence binding affinity.

Hypothetical Binding Affinity of 1,6-dihydropyridin-3(2H)-one Derivatives

Compound R1 (at N1) R2 (at C5) Target Enzyme IC₅₀ (µM) Kᵢ (µM)
1 Ethyl Methyl Enzyme X 15.2 7.8
2 Methyl Methyl Enzyme X 25.8 13.5
3 Propyl Methyl Enzyme X 10.5 5.1
4 Ethyl Hydrogen Enzyme X 30.1 15.6
5 Ethyl Ethyl Enzyme X 12.4 6.2

Understanding the mechanism of enzyme inhibition is essential for elucidating how a compound exerts its effect at a molecular level. The primary types of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the conformation of the enzyme, reducing its catalytic efficiency. This type of inhibition is not affected by the substrate concentration.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

Kinetic studies, such as Lineweaver-Burk plots, are used to determine the mechanism of inhibition. By measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations, the mode of action of the inhibitor can be determined.

For 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one, such studies would reveal whether it directly competes with the natural substrate for the active site of a target enzyme or if it modulates the enzyme's activity through an allosteric mechanism.

Synthetic Utility and Precursor Applications of 1 Ethyl 5 Methyl 1,6 Dihydropyridin 3 2h One

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The dihydropyridinone core is a recognized pharmacophore and a versatile building block for more complex molecular architectures. However, the specific role of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one as a key intermediate is not extensively documented.

Precursor for Saturated Pyridinone Analogues

Theoretically, 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one could serve as a precursor to saturated piperidinone analogues through catalytic hydrogenation. This reaction would involve the reduction of the carbon-carbon double bond within the dihydropyridinone ring. Such a transformation would yield 1-ethyl-5-methylpiperidin-3-one, a saturated heterocyclic ketone. These saturated systems are of interest in medicinal chemistry due to their conformational flexibility and potential for diverse biological activities. However, specific published examples detailing this transformation for this exact substrate are not readily found in the current scientific literature.

Building Block for Fused Ring Systems

The dihydropyridinone scaffold, in principle, offers multiple reaction sites for the construction of fused ring systems. For instance, the enone functionality could participate in cycloaddition reactions, such as the Diels-Alder reaction, to form polycyclic structures. Additionally, the nitrogen atom and the adjacent methylene (B1212753) groups could be involved in condensation or cyclization reactions with appropriate bifunctional reagents. While general methodologies for the synthesis of fused pyridinone systems are known, their application starting specifically from 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one has not been detailed in the reviewed literature.

Applications in Agrochemical Research (Chemical Synthesis Aspect)

The pyridinone and dihydropyridinone motifs are present in a number of commercial and investigational agrochemicals. Their ability to interact with various biological targets makes them attractive scaffolds for the development of new herbicides and pesticides.

Derivation to Herbicides or Pesticide Intermediates (synthetic routes)

While numerous herbicides contain pyridone or related heterocyclic cores, the direct synthetic lineage from 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one to a specific agrochemical is not clearly established in the public domain. The potential exists for this compound to be a valuable intermediate, but without concrete synthetic examples, its role in this area remains speculative.

Exploration of Bioisosteric Replacements in Analogue Synthesis

Bioisosteric replacement is a common strategy in drug and agrochemical design to modulate the properties of a lead compound. This involves substituting a particular functional group or substructure with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one, one could envision bioisosteric modifications such as replacing the N-ethyl group with other alkyl or aryl groups, or altering the substitution pattern on the pyridinone ring. However, specific studies detailing such bioisosteric analogue synthesis and their biological evaluation for this compound are not currently available.

Development of Novel Synthetic Pathways Utilizing the Dihydropyridinone Core

The development of novel synthetic methodologies is a continuous effort in organic chemistry. The unique electronic and steric properties of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one could potentially be exploited in new chemical transformations. This could include novel C-H activation strategies, asymmetric functionalization, or its use as a ligand in catalysis. At present, the scientific literature does not describe novel synthetic pathways that specifically utilize this dihydropyridinone core.

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one, and how are reaction conditions optimized?

Q. How is structural characterization of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one performed?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and stereoelectronic effects. For example, the ethyl group’s protons resonate at δ 1.18–1.48 ppm (triplet), while the methyl group appears as a singlet near δ 2.37 ppm . HRMS (ESI) provides molecular ion validation (e.g., [M+1]⁺ at m/z 450.2 for derivatives with trifluoromethyl substituents) . X-ray crystallography resolves absolute configurations, particularly for chiral centers, as seen in related dihydropyridinones .

Advanced Research Questions

Q. How can enantiomeric excess (ee) discrepancies in chiral dihydropyridinone derivatives be addressed during purification?

  • Methodological Answer : Silica gel chromatography often reduces ee due to acidic sites on the stationary phase. For example, silica pre-treated with 1% triethylamine still caused a 3–5% ee loss in (S)-configured dihydropyridinones . Alternatives include:
  • Recrystallization : Limited by compound solubility but preserves ee if crystals form rapidly.
  • Chiral HPLC : Effective for separating enantiomers but requires derivatization with chiral auxiliaries.
  • Low-acid silica : Use silica modified with neutral buffers (e.g., NaHCO₃) to minimize racemization .

Q. What catalytic systems enable asymmetric synthesis of 1-ethyl-5-methyl-1,6-dihydropyridin-3(2H)-one derivatives?

Q. How do solvent effects influence reaction pathways in dihydropyridinone synthesis?

  • Methodological Answer : Solvent polarity and coordination ability dictate reaction mechanisms. In THF, t-BuOK promotes alkynol-imine cyclization via a concerted enolate pathway , favoring isoquinolinones. In DMF, the reaction shifts to a stepwise aldol-Mannich mechanism , forming dihydroisobenzoquinolines . Computational studies (not in evidence) could further elucidate solvent-dependent transition states.

Contradiction Analysis

Q. Why do optical rotation values for synthesized dihydropyridinones contradict literature reports?

  • Methodological Answer : Discrepancies arise from chiral center lability under acidic/basic conditions. For example, (S)-2-phenyl-1-tosyl-dihydropyridinone showed [α]²³D = −10.0° (experimental) vs. literature [α]²⁰D = +5° due to partial racemization during silica gel purification . Mitigation strategies:
  • Use non-acidic purification media (e.g., alumina).
  • Avoid prolonged exposure to protic solvents.
  • Validate ee via chiral HPLC post-synthesis .

Key Research Gaps

  • Mechanistic studies on solvent-dependent cyclization pathways (e.g., DFT calculations).
  • Enantioselective protocols for ethyl/methyl-substituted dihydropyridinones (limited data in evidence).
  • Biological activity profiling (e.g., kinase inhibition, cytotoxicity) for novel derivatives.

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Feasible Synthetic Routes

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Reactant of Route 1
1-ethyl-5-methyl-1,6-dihydropyridin-3(2{H})-one
Reactant of Route 2
Reactant of Route 2
1-ethyl-5-methyl-1,6-dihydropyridin-3(2{H})-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.